1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL
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Overview
Description
1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime is a complex organic compound that features an indole core, a piperidine ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the piperidine ring and the oxime group. Common reagents used in these reactions include indole-3-carbaldehyde, 2,6-dimethylpiperidine, and hydroxylamine. The reaction conditions may involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled temperatures
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the indole core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- 1-(2,6-Dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol
- (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Comparison: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-6-5-7-15(2)22(14)13-17(23)12-21-11-16(10-20-24)18-8-3-4-9-19(18)21/h3-4,8-11,14-15,17,23-24H,5-7,12-13H2,1-2H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVGMPHVDOWDO-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)C=NO)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)/C=N/O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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